4,5-Dimethoxy-2-phenylpyrimidine
Overview
Description
4,5-Dimethoxy-2-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of methoxy groups at positions 4 and 5, along with a phenyl group at position 2, imparts unique chemical properties to this compound.
Scientific Research Applications
4,5-Dimethoxy-2-phenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various materials, including polymers and dyes.
Safety and Hazards
Preparation Methods
The synthesis of 4,5-Dimethoxy-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 4,5-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,5-Dimethoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,5-Dimethoxy-2-phenylpyrimidine can be compared with other similar compounds, such as:
2,4-Diaminopyrimidine: Known for its use in medicinal chemistry and as a building block for various drugs.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with significant biological activities.
4,5-Dimethoxy-2-nitrobenzyl: Used in photolysis studies and as a caging moiety in biological research. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dimethoxy-2-phenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-8-13-11(14-12(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZMXXMSIFOFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326380 | |
Record name | 4,5-dimethoxy-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822067 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477857-51-5 | |
Record name | 4,5-dimethoxy-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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